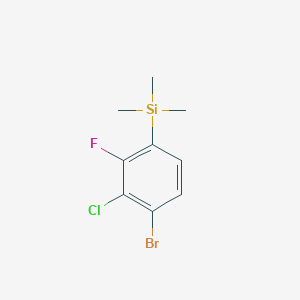
(4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11BrClFSi. This compound is characterized by the presence of a phenyl ring substituted with bromine, chlorine, and fluorine atoms, along with a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane typically involves the reaction of (4-Bromo-3-chloro-2-fluorophenyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in the presence of bases like potassium carbonate or sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: The major products are the substituted phenyl derivatives, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds or other coupled products.
Hydrolysis: The major product is the corresponding phenol derivative.
Scientific Research Applications
(4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates and medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms on the phenyl ring are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound forms carbon-carbon bonds through a palladium-catalyzed cross-coupling mechanism. The trimethylsilyl group can be hydrolyzed to form a phenol derivative through an acid- or base-catalyzed hydrolysis mechanism.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-3-chloro-2-fluorophenyl)trimethylsilane: C9H11BrClFSi
(4-Bromo-3-chloro-2-fluorophenyl)dimethylsilane: C8H9BrClFSi
(4-Bromo-3-chloro-2-fluorophenyl)methylsilane: C7H7BrClFSi
Uniqueness
This compound is unique due to the presence of three different halogen atoms on the phenyl ring, which provides a versatile platform for various chemical modifications. The trimethylsilyl group also offers stability and ease of handling, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H11BrClFSi |
|---|---|
Molecular Weight |
281.62 g/mol |
IUPAC Name |
(4-bromo-3-chloro-2-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11BrClFSi/c1-13(2,3)7-5-4-6(10)8(11)9(7)12/h4-5H,1-3H3 |
InChI Key |
RZSNYMLWEKHPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















